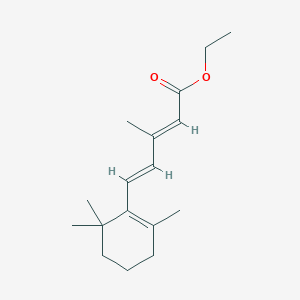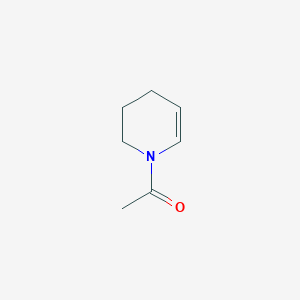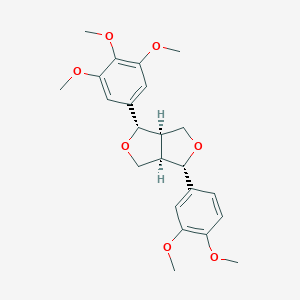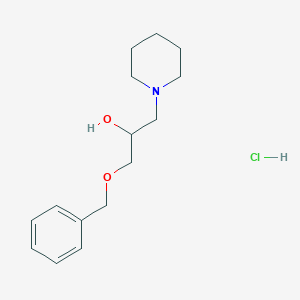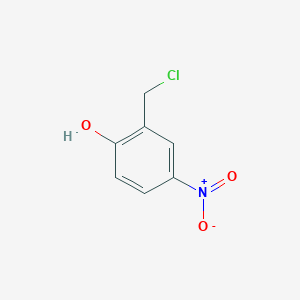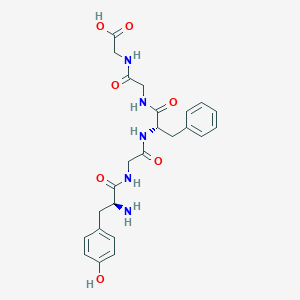
Tyrosyl-glycyl-phenylalanyl-glycyl-glycine
Overview
Description
Tyrosyl-glycyl-phenylalanyl-glycyl-glycine is a peptide composed of the amino acids tyrosine, glycine, phenylalanine, glycine, and glycine . It has a molecular formula of C24H29N5O7 and a molecular weight of 499.5 g/mol. This peptide is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of peptides like Tyrosyl-glycyl-phenylalanyl-glycyl-glycine can be achieved through various methods. One study demonstrated the translational incorporation of modified phenylalanines and tyrosines during cell-free protein synthesis . Another study explored the potential energy surface (PES) of a similar tripeptide, tyrosyl-glycyl-glycine (YGG), in solution using EDMC (Electrostatically Driven Monte Carlo) and in the gas-phase by means of ab initio quantum chemical calculations .Molecular Structure Analysis
The potential energy surface (PES) of the phenylalanyl–glycyl–glycine tripeptide in the gas phase was investigated by means of IR/UV double-resonance spectroscopy, and quantum chemical and statistical thermodynamic calculations . The theoretical computational analysis revealed that this tripeptide possesses a significant molecular flexibility .Chemical Reactions Analysis
The study of peptide chains in the gas-phase are useful because the information obtained can be helpful for understanding the protein-folding process . Evaluation of non-covalent interactions in such extended systems like peptides is difficult and represents one of the most challenging tasks in computational chemistry today .Physical And Chemical Properties Analysis
Tyrosyl-glycyl-phenylalanyl-glycyl-glycine has a molecular formula of C24H29N5O7 and a molecular weight of 499.5 g/mol. The peptide possesses a significant molecular flexibility .Scientific Research Applications
Bone Regeneration
Historphin, or Osteogenic Growth Peptide (10-14), has been shown to stimulate the proliferation, differentiation, alkaline phosphatase activity, and matrix mineralization of osteoblastic lineage cells . This makes it a promising candidate for applications in bone regeneration, particularly in the field of orthopedics.
Tissue Engineering
The ability of Historphin to stimulate the growth and differentiation of osteoblasts, the cells responsible for bone formation, suggests its potential use in tissue engineering. It could be used to engineer bone grafts for use in reconstructive surgery .
Drug Delivery
Historphin could potentially be used in targeted drug delivery systems. By attaching a drug molecule to Historphin, it might be possible to deliver the drug specifically to sites of bone growth or repair .
Treatment of Osteoporosis
Given its role in promoting bone growth, Historphin could potentially be used in the treatment of osteoporosis, a condition characterized by weak and brittle bones. Further research is needed to explore this potential application .
Dental Applications
In dentistry, Historphin could potentially be used in the treatment of periodontal disease, which involves the destruction of the bone supporting the teeth. By promoting bone growth, Historphin could help to regenerate lost bone tissue .
Treatment of Bone Fractures
Historphin could potentially be used to accelerate the healing of bone fractures. By stimulating the growth and differentiation of osteoblasts, it could promote the rapid formation of new bone at the site of the fracture .
Future Directions
The study of peptides like Tyrosyl-glycyl-phenylalanyl-glycyl-glycine can provide valuable insights into protein structure and function, and could have implications for the development of new therapeutics. Future research could focus on further elucidating the physical and chemical properties of this peptide, as well as its potential biological activities .
properties
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O7/c25-18(10-16-6-8-17(30)9-7-16)23(35)27-13-21(32)29-19(11-15-4-2-1-3-5-15)24(36)28-12-20(31)26-14-22(33)34/h1-9,18-19,30H,10-14,25H2,(H,26,31)(H,27,35)(H,28,36)(H,29,32)(H,33,34)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFPKYKDLYYTJH-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909398 | |
| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-glycyl-phenylalanyl-glycyl-glycine | |
CAS RN |
105250-85-9 | |
| Record name | Historphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105250859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxyethylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




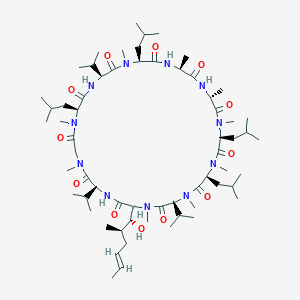
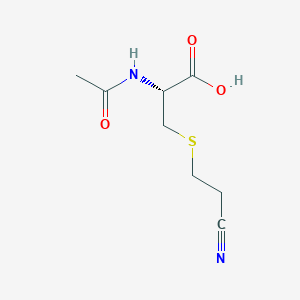

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B20448.png)

